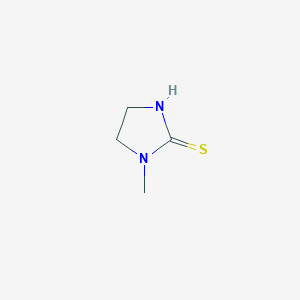

1-Methylimidazolidine-2-thione

Overview

Description

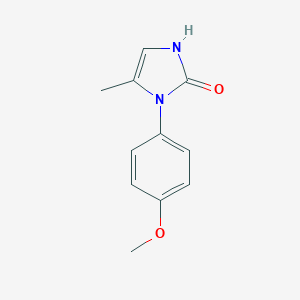

1-Methylimidazolidine-2-thione, also known as 2-thione-1-methylimidazolidine, is a compound with the molecular formula C4H8N2S and a molecular weight of 116.18 . It is used in the synthesis of the most widely used antithyroid drug in the world, 1-methyl-1H-imidazole-2(3H)-thione (methimazole or thiamazole) .

Synthesis Analysis

The formation of methimazole occurs by the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or by the reaction of 1-methylthiourea excess and glyoxal . A new method for the synthesis of methimazole from available reagents, 1-Me-DHIT and 1-methylthiourea, was proposed .Molecular Structure Analysis

The molecular structure of 1-Methylimidazolidine-2-thione consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The InChI representation of the molecule isInChI=1S/C4H8N2S/c1-6-3-2-5-4 (6)7/h2-3H2,1H3, (H,5,7) . Chemical Reactions Analysis

The formation of methimazole, an antithyroid drug, involves the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or the reaction of 1-methylthiourea excess and glyoxal . Other reactions involving 1,2-aminothiols and aldehydes under physiological conditions have been reported to produce a thiazolidine product .Physical And Chemical Properties Analysis

1-Methylimidazolidine-2-thione has a molecular weight of 116.18, an estimated density of 1.095, a melting point of 144-147°C (lit.), and an estimated refractive index of 1.5000 .Scientific Research Applications

Synthesis of Antithyroid Drugs

1-Methylimidazolidine-2-thione: is a precursor in the synthesis of methimazole , one of the most widely used antithyroid drugs globally . Methimazole is effective in treating hyperthyroidism by inhibiting thyroid hormone synthesis. The compound is synthesized through the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-methylthiourea, showcasing its vital role in pharmaceutical manufacturing.

Electrocatalysis in Fuel Cells

In the field of electrocatalysis, 1-Methylimidazolidine-2-thione derivatives are used to modulate dual metal catalysts for efficient oxygen reduction reactions in proton exchange membrane fuel cells (PEMFCs) . These fuel cells are crucial for converting hydrogen energy into clean electricity. The sulfur-containing ligands derived from 1-Methylimidazolidine-2-thione enhance the catalytic performance, offering a sustainable alternative to noble metal-based catalysts.

Performance Enhancer for Elastomers

The compound serves as an additive for sulfur-containing propellants, improving the performance and longevity of rubber materials . This application is particularly relevant in the automotive and aerospace industries, where material durability is paramount.

Photographic Materials

1-Methylimidazolidine-2-thione: has potential applications in the production of photosensitive materials. It can be used in the development of photosensitive papers and films, contributing to advancements in photographic technology .

Mechanism of Action

Mode of Action

It is known to interact with its targets, causing changes in their function . The specifics of these interactions and the resulting changes are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methylimidazolidine-2-thione . These factors can include temperature, pH, and the presence of other substances, among others.

Future Directions

properties

IUPAC Name |

1-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDTDSPQXLQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158636 | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylimidazolidine-2-thione | |

CAS RN |

13431-10-2 | |

| Record name | Methylethylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLETHYLENETHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mode of interaction between 1-Methylimidazolidine-2-thione and metal ions?

A1: 1-Methylimidazolidine-2-thione primarily acts as a sulfur-donor ligand, coordinating to metal ions through its sulfur atom. This is evident in the formation of various metal complexes, such as those with zinc [] and cadmium [], where the sulfur atom of the thione group directly interacts with the metal center.

Q2: What spectroscopic techniques are useful for characterizing 1-Methylimidazolidine-2-thione and its metal complexes?

A2: Several spectroscopic techniques are valuable for characterizing 1-Methylimidazolidine-2-thione and its metal complexes. These include:

- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and coordination geometry. [, ]

- NMR Spectroscopy: Both solution and solid-state ¹³C NMR spectroscopy can be used to investigate the coordination mode of the ligand. Significant shifts in the C=S carbon resonance upon complexation indicate sulfur coordination. []

Q3: Are there any documented chemical transformations of 1-Methylimidazolidine-2-thione in the presence of metal ions?

A4: Yes, research has demonstrated that 1-Methylimidazolidine-2-thione can undergo transformations in the presence of metal ions. For example, it can be converted to 1,1′-dimethyl-2,2′-diimidazolyl sulfide in reactions involving copper(I) or copper(II) ions. This transformation involves C-S bond cleavage and the formation of a new C-N bond between two heterocyclic rings. []

Q4: Have any studies explored the potential antimicrobial activity of 1-Methylimidazolidine-2-thione?

A5: Yes, some studies have investigated the antimicrobial properties of 1-Methylimidazolidine-2-thione and its derivatives. These studies suggest that the free ligands generally exhibit greater antibacterial activity compared to their corresponding metal complexes. []

Q5: What is known about the stability of 1-Methylimidazolidine-2-thione under different conditions?

A6: While the provided research doesn't offer a comprehensive analysis of the stability of 1-Methylimidazolidine-2-thione under various conditions, it does indicate susceptibility to solvolysis. For instance, 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a related compound, undergoes solvolysis to yield a mixture of 1-methylimidazolidin-2-one, 1-methylimidazolidine-2-thione, and diphenacyl sulfide and disulfide. [] This suggests that the stability of 1-Methylimidazolidine-2-thione might be influenced by factors like pH and the presence of specific solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)